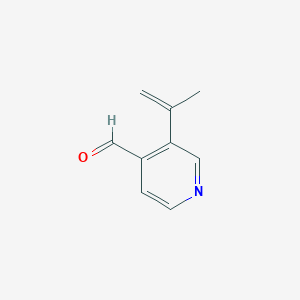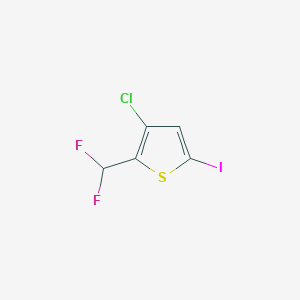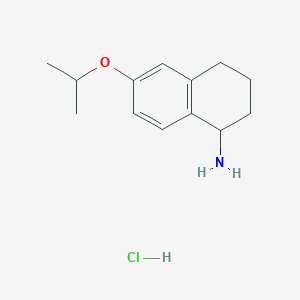
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with prop-1-en-2-yl groups under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbaldehyde: A related compound with similar chemical properties but lacking the prop-1-en-2-yl group.
3-(Prop-1-en-2-yl)pyridine: Similar structure but without the carbaldehyde functional group.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-prop-1-en-2-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-6H,1H2,2H3 |
InChI Key |
OYZAAGBWAWRNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)

